molecular formula C25H21N3O2 B2820228 8-methoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-62-3

8-methoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2820228
CAS No.: 866728-62-3
M. Wt: 395.462
InChI Key: FSEILTNRFKFGFF-UHFFFAOYSA-N
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Description

The compound 8-methoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline belongs to the pyrazoloquinoline family, a tricyclic scaffold combining pyrazole and quinoline moieties. This structure features:

  • A methoxy group at position 8 of the quinoline ring.
  • A 2-methoxybenzyl substituent at position 4.
  • A phenyl group at position 3.

Pyrazolo[4,3-c]quinolines are pharmacologically significant, with documented roles as anti-inflammatory agents, benzodiazepine receptor ligands, and gamma-secretase inhibitors .

Properties

IUPAC Name

8-methoxy-5-[(2-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c1-29-19-12-13-22-20(14-19)25-21(24(26-27-25)17-8-4-3-5-9-17)16-28(22)15-18-10-6-7-11-23(18)30-2/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEILTNRFKFGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

8-methoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA or proteins, leading to changes in cellular processes . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

The structural and functional differences between the target compound and its analogs are critical in understanding their pharmacological profiles. Below is a comparative analysis based on substituents, physicochemical properties, and biological activities.

Substituent Variations and Physicochemical Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight XLogP3<sup>†</sup> Key Structural Differences
Target Compound 8-OCH3, 5-(2-OCH3-benzyl), 3-Ph C27H23N3O2 ~421.5 ~4.2 (estimated) Two methoxy groups enhance polarity.
8-Methyl-5-(4-methylbenzyl)-3-phenyl analog (Ev1) 8-CH3, 5-(4-CH3-benzyl), 3-Ph C25H21N3 363.46 ~5.0 (estimated) Methyl groups increase lipophilicity.
8-Fluoro-3-(4-fluorophenyl)-5-(2-methoxybenzyl) analog (Ev11) 8-F, 3-(4-F-Ph), 5-(2-OCH3-benzyl) C24H18F2N3O 401.4 4.4 Fluorine atoms enhance electronegativity and metabolic resistance.
8-Ethoxy-5-(2-methoxybenzyl)-3-(4-methylphenyl) analog (Ev13) 8-OCH2CH3, 5-(2-OCH3-benzyl), 3-(4-CH3-Ph) C28H27N3O2 423.5 4.9 Ethoxy group increases lipophilicity.
7,8-Dimethoxy-5-(4-methoxybenzyl)-3-phenyl analog (Ev16) 7,8-di-OCH3, 5-(4-OCH3-benzyl), 3-Ph C26H23N3O3 425.49 ~3.8 (estimated) Three methoxy groups maximize polarity.

<sup>†</sup>XLogP3: Calculated partition coefficient (logP) indicating lipophilicity.

Key Trends :

  • Methoxy vs. Methyl/Ethoxy : Methoxy groups reduce lipophilicity (lower XLogP3) compared to methyl or ethoxy substituents, improving aqueous solubility .
  • Fluorine Substitution : Fluorinated analogs (e.g., Ev11) exhibit higher metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
  • Multiple Methoxy Groups : Compounds like Ev16 (three methoxy groups) are more polar but may face challenges in membrane permeability .

Activity Insights :

  • Methoxy Groups : The target compound’s methoxy groups may mimic ELND006’s sulfonyl groups in interacting with hydrophobic enzyme pockets, though with reduced potency .
  • Anti-Inflammatory Effects: Methoxy and benzyl groups in Ev8 analogs contribute to NO inhibition, a pathway the target compound may share .

Biological Activity

The compound 8-methoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline represents a novel class of pyrazoloquinoline derivatives, which have garnered attention due to their potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to present a comprehensive overview.

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors. The synthetic pathway often includes:

  • Formation of the Pyrazole Core : This is achieved through the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds.
  • Substitution Reactions : The introduction of methoxy and phenyl groups is performed using electrophilic aromatic substitution techniques.

Anticancer Activity

Recent studies have shown that pyrazoloquinoline derivatives exhibit significant anticancer properties. For instance, the compound has been evaluated against various cancer cell lines, including:

  • HCT116 (Colorectal Cancer)
  • MCF7 (Breast Cancer)
  • A549 (Lung Cancer)

In vitro assays demonstrated that this compound effectively inhibits cell proliferation and induces apoptosis. The mechanism appears to involve:

  • Cell Cycle Arrest : The compound has been reported to block the cell cycle at the G2/M phase.
  • Mitochondrial Dysfunction : It decreases mitochondrial membrane potential, leading to apoptotic cell death.

Table 1 summarizes the IC50 values for different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HCT11615.0G2/M phase arrest, apoptosis induction
MCF712.5Mitochondrial dysfunction
A54918.0PI3K/AKT/mTOR pathway inhibition

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Preliminary results indicated that it exhibits activity against a range of bacterial strains, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics.

Table 2 provides an overview of antimicrobial activity:

Bacterial StrainMIC (µg/mL)Effectiveness
MRSA4Strong bactericidal effect
E. coli8Moderate activity
S. aureus6Effective against biofilm formation

Case Studies

  • Study on Colorectal Cancer : A research study evaluated the effects of the compound on HCT116 cells and found that it not only inhibited cell growth but also induced apoptosis through downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax.
  • Antimicrobial Study : In another study focusing on its antimicrobial properties, the compound demonstrated significant bactericidal activity against MRSA biofilms with MBEC values as low as 1 µg/mL, highlighting its potential as a therapeutic agent against resistant bacterial infections.

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